molecular formula C11H17ClN2O2S B8529751 Ethyl 2-(4-piperidinyl)-4-thiazolecarboxylate monohydrochloride

Ethyl 2-(4-piperidinyl)-4-thiazolecarboxylate monohydrochloride

Cat. No. B8529751
M. Wt: 276.78 g/mol
InChI Key: NCTXWHKWULACPO-UHFFFAOYSA-N
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Description

Ethyl 2-(4-piperidinyl)-4-thiazolecarboxylate monohydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O2S and its molecular weight is 276.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(4-piperidinyl)-4-thiazolecarboxylate monohydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(4-piperidinyl)-4-thiazolecarboxylate monohydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Ethyl 2-(4-piperidinyl)-4-thiazolecarboxylate monohydrochloride

Molecular Formula

C11H17ClN2O2S

Molecular Weight

276.78 g/mol

IUPAC Name

ethyl 2-piperidin-4-yl-1,3-thiazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C11H16N2O2S.ClH/c1-2-15-11(14)9-7-16-10(13-9)8-3-5-12-6-4-8;/h7-8,12H,2-6H2,1H3;1H

InChI Key

NCTXWHKWULACPO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2CCNCC2.Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1,1-dimethylethyl 4-[4-(ethoxycarbonyl)-2-thiazolyl]-1-piperidinecarboxylate (11.1 g, 32.7 mmol) (i.e. the product of Example 1, Step A) in diethyl ether (100 mL) at 0° C. was treated with a solution of hydrogen chloride in diethyl ether (2 M, 166 mL, 331 mmol). The reaction mixture then was diluted with absolute ethanol (100 mL) and stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, re-dissolved in ethanol and evaporated again to leave a solid. The resulting solid was placed under a high vacuum for several hours to give 10.38 g of the title compound as a hygroscopic white powder. This compound was of sufficient purity to use in subsequent reactions.
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Synthesis routes and methods II

Procedure details

A solution of 1,1-dimethylethyl 4-[4-(ethoxycarbonyl)-2-thiazolyl]-1-piperidine-carboxylate (11.1 g, 32.7 mmol) (i.e. the product of Example 1, Step A) in 100 mL of diethyl ether was treated with a solution of 2 M hydrogen chloride in diethyl ether (166 mL, 331 mmol) at 0° C. The resulting reaction precipitate was dissolved with 100 mL of absolute ethanol and was stirred overnight at room temperature. The reaction mixture was evaporated in vacuo, re-dissolved in ethanol and evaporated again to give a solid. The resulting solid was placed under a high vacuum for several hours to give 10.38 g of the title compound as a hygroscopic white powder.
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100 mL
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166 mL
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100 mL
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